molecular formula C7H7Br2N B1309431 2,3-Dibromo-4,6-dimethylpyridine CAS No. 610261-10-4

2,3-Dibromo-4,6-dimethylpyridine

Cat. No.: B1309431
CAS No.: 610261-10-4
M. Wt: 264.94 g/mol
InChI Key: RWZFHBXQDURYBG-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,6-dimethylpyridine is a halogenated pyridine derivative characterized by bromine substituents at positions 2 and 3 and methyl groups at positions 4 and 5. Its molecular formula is C₇H₇Br₂N, with a molecular weight of 264.94 g/mol (calculated from atomic masses: C: 12.01 × 7, H: 1.008 × 7, Br: 79.9 × 2, N: 14.01). The compound is structurally significant due to the electron-withdrawing effects of bromine atoms, which influence its reactivity in cross-coupling reactions and pharmaceutical synthesis .

Preparation Methods

Bromination Strategies for Pyridine Derivatives

Bromination of methyl-substituted pyridines typically relies on electrophilic substitution, where methyl groups activate specific ring positions. For 4,6-dimethylpyridine, the 2- and 3-positions are electronically activated for bromination, though regioselectivity depends on reaction conditions and catalysts.

Key Reagents and Conditions:

  • Brominating agents : Dibromohein (DBDMH), bromine (Br₂), or N-bromosuccinimide (NBS).
  • Solvents : Carbon tetrachloride (CCl₄), glacial acetic acid, or toluene.
  • Catalysts/Initiators : Azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO), or iron (Fe).
  • Temperature : 20–80°C, with higher temperatures accelerating reactivity.

Industrial and Laboratory-Scale Methods

Method A: DBDMH-Mediated Bromination

Adapted from CN105399661A, this approach uses DBDMH as a brominating agent under mild conditions:

Parameter Specification
Substrate 4,6-dimethylpyridine
Brominating agent DBDMH (2–4 equivalents)
Solvent CCl₄
Initiator AIBN or BPO (0.5–1 mol%)
Temperature 50–80°C
Reaction time 24 hours
Yield 76–92% (optimized)

Procedure :

  • Dissolve 4,6-dimethylpyridine in CCl₄.
  • Add DBDMH and initiator (e.g., AIBN) in one portion or dropwise.
  • Reflux at 80°C for 24 hours.
  • Workup includes filtration, washing (NaHCO₃, NaCl), drying (MgSO₄), and column chromatography.

Advantages :

  • High regioselectivity due to steric and electronic effects of methyl groups.
  • Mild conditions and reduced bromine waste compared to Br₂.

Method B: Direct Bromination with Br₂

Derived from analogous syntheses, bromine in glacial acetic acid can achieve dibromination:

Parameter Specification
Substrate 4,6-dimethylpyridine
Brominating agent Br₂ (2 equivalents)
Solvent Glacial acetic acid
Catalyst Fe or AlBr₃
Temperature 0–25°C (controlled to avoid overbromination)
Yield 60–75% (estimated)

Procedure :

  • Cool glacial acetic acid to 0°C.
  • Add Fe catalyst followed by Br₂ dropwise.
  • Stir for 12–24 hours at room temperature.
  • Quench with NaHCO₃, extract with DCM, and purify via recrystallization.

Challenges :

  • Risk of overbromination at higher temperatures.
  • Requires precise stoichiometry to favor 2,3-dibromo product.

Comparative Analysis of Methods

Method Yield Selectivity Scalability Environmental Impact
DBDMH (Method A) 76–92% High Industrial Low toxicity
Br₂ (Method B) 60–75% Moderate Laboratory Corrosive waste

Optimization Insights

  • Temperature control : Higher temperatures (80°C) improve DBDMH reactivity but may reduce selectivity.
  • Initiator choice : AIBN outperforms BPO in minimizing side products.
  • Solvent effects : CCl₄ enhances bromine solubility, while acetic acid aids protonation for electrophilic attack.

Chemical Reactions Analysis

Types of Reactions:

2,3-Dibromo-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Role as a Building Block:
2,3-Dibromo-4,6-dimethylpyridine serves as a crucial intermediate in the synthesis of complex organic molecules. Its bromine substituents facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups. This characteristic makes it an essential reagent in the development of pharmaceuticals and agrochemicals.

Reaction TypeDescription
Nucleophilic SubstitutionBromine atoms can be replaced by nucleophiles to form new compounds.
Cross-Coupling ReactionsUtilized in palladium-catalyzed reactions to create carbon-carbon bonds with aryl groups.

Medicinal Chemistry

Pharmaceutical Development:
Research indicates that this compound is used in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties. It has been identified as a precursor for developing drugs targeting specific biological pathways.

Case Study: Antimicrobial Activity
A study demonstrated that halogenated pyridines, including this compound, exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated strong potential for antibiotic development .

Material Science

Advanced Materials:
In material science, this compound is incorporated into polymer formulations to enhance thermal stability and chemical resistance. Its application in coatings and durable materials is noteworthy due to its ability to improve product longevity under environmental stressors.

Application AreaBenefits
Polymer FormulationsEnhances durability and resistance to environmental factors.
CoatingsProvides improved thermal stability and chemical resistance.

Research and Development

Heterocyclic Chemistry:
The compound plays a significant role in academic and industrial research within heterocyclic chemistry. Its unique structure allows researchers to explore molecular behavior and reactivity patterns.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4,6-dimethylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the pyridine ring and aryl groups .

Comparison with Similar Compounds

To contextualize the properties and applications of 2,3-Dibromo-4,6-dimethylpyridine, the following table compares it with structurally related pyridine derivatives:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Applications/Properties References
This compound C₇H₇Br₂N Br (2,3); CH₃ (4,6) 264.94 Intermediate in regioselective syntheses (e.g., CCR5 antagonists); reactive in cross-coupling
3,5-Dibromo-2,4,6-trimethylpyridine C₈H₉Br₂N Br (3,5); CH₃ (2,4,6) 278.97 Higher steric hindrance due to three methyl groups; used in coordination chemistry
4-Bromo-2,6-dimethylpyridine C₇H₈BrN Br (4); CH₃ (2,6) 200.06 Limited reactivity in cross-coupling (single bromine); safety data available (GHS)
2-Bromo-4,6-dimethylpyridine C₇H₈BrN Br (2); CH₃ (4,6) 200.06 Regioselective synthesis of anibamine isomers; diastereoselective reactivity
4-Amino-2,6-dimethylpyridine C₇H₁₀N₂ NH₂ (4); CH₃ (2,6) 122.17 Pharmaceutical intermediate; water-insoluble; basic due to amino group
3-Amino-2,6-dimethylpyridine C₇H₁₀N₂ NH₂ (3); CH₃ (2,6) 122.17 Pharmaceutical intermediate; low water solubility; pKa ~7.61

Structural and Functional Differences

  • Halogenation vs. Amination: Brominated derivatives (e.g., this compound) exhibit higher electrophilicity compared to amino-substituted analogs (e.g., 4-Amino-2,6-dimethylpyridine), making them suitable for Suzuki-Miyaura cross-coupling reactions .
  • Steric Effects : The trimethyl-substituted 3,5-Dibromo-2,4,6-trimethylpyridine shows reduced reactivity in coupling reactions due to steric hindrance, unlike the less hindered this compound .
  • Solubility: Brominated pyridines generally exhibit lower water solubility compared to amino derivatives, as seen in 4-Amino-2,6-dimethylpyridine (slightly soluble) vs. brominated analogs (hydrophobic) .

Pharmaceutical Relevance

  • Brominated pyridines like this compound serve as precursors to bioactive molecules, such as CCR5 antagonists, due to their ability to introduce diverse substituents .
  • Amino-substituted analogs (e.g., 4-Amino-2,6-dimethylpyridine) are optimized for hydrogen bonding in drug-target interactions, contrasting with the halogenated variants’ role in structural diversification .

Biological Activity

2,3-Dibromo-4,6-dimethylpyridine is a halogenated pyridine derivative that has garnered attention for its biological activity and potential applications in medicinal chemistry and organic synthesis. This article delves into the compound's biochemical properties, mechanisms of action, and relevant case studies to elucidate its biological significance.

This compound exhibits significant interactions with various enzymes and proteins, primarily through enzyme inhibition mechanisms. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism in the liver. The compound can bind covalently to the active sites of these enzymes, leading to their inhibition and altering metabolic pathways.

Cellular Effects
The compound influences cellular functions by modulating signaling pathways and gene expression. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation and differentiation. Furthermore, it can alter the expression of genes associated with oxidative stress responses, impacting overall cellular metabolism.

The molecular mechanism of action involves several key processes:

  • Enzyme Inhibition : this compound inhibits glutathione S-transferase by binding to its active site. This interaction results in increased levels of reactive oxygen species (ROS), contributing to oxidative stress within cells.
  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to their inactivation. This is particularly relevant in the context of drug metabolism where such interactions can significantly alter pharmacokinetics.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry:

  • Organic Synthesis : It is utilized as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry : Research continues to explore its potential as a lead compound for developing new therapeutic agents due to its unique reactivity profiles and biological activities.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes some relevant halogenated pyridines:

CompoundKey FeaturesBiological Activity
2,3-Dichloro-4,6-dimethylpyridineChlorine atoms; moderate reactivityModerate enzyme inhibition
This compound Bromine atoms; significant enzyme interactionsStrong enzyme inhibition
2,3-Difluoro-4,6-dimethylpyridineFluorine atoms; unique reactivity patternsLimited biological activity

Case Studies

Recent studies have highlighted the compound's potential in various applications:

  • Enzyme Interaction Studies : Research demonstrated that this compound effectively inhibits cytochrome P450 enzymes in vitro. This suggests potential implications for drug-drug interactions in clinical settings.
  • Cellular Response Investigations : A study showed that treatment with this compound altered gene expression profiles related to oxidative stress in human liver cells. These findings indicate its role in modulating cellular responses to environmental stressors .
  • Synthetic Applications : The compound has been successfully employed as a precursor in Suzuki-Miyaura cross-coupling reactions to produce diverse aryl-substituted pyridines. This highlights its utility in developing new chemical entities with potential biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-dibromo-4,6-dimethylpyridine, and how can regioselectivity be controlled?

  • Methodology : Bromination of 4,6-dimethylpyridine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C can achieve regioselective dibromination at the 2- and 3-positions. Alternatively, Suzuki-Miyaura coupling with brominated precursors (e.g., 4,6-dimethylpyridine-2-boronic acid) may be employed, using Pd catalysts (e.g., Pd₂(dba)₃) and Cs₂CO₃ as a base .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and avoid over-bromination. Regioselectivity is influenced by steric and electronic effects of methyl groups at positions 4 and 6.

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range (split due to bromine substituents) and methyl group signals at δ 2.5–3.0 ppm. Carbon signals for Br-substituted carbons typically appear at δ 120–140 ppm .
  • FTIR : Characteristic C-Br stretches appear at 500–600 cm⁻¹, while C-H stretches for methyl groups are near 2900 cm⁻¹ .
    • Validation : Compare experimental data with computational predictions (e.g., DFT) for bond lengths and vibrational modes .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and heating to 40–80°C. Monitor degradation via HPLC-UV or LC-MS.
  • Findings : Brominated pyridines are generally stable in neutral conditions but may undergo debromination in strongly acidic/basic media. Methyl groups enhance steric protection against nucleophilic attack .

Advanced Research Questions

Q. How does this compound act as a ligand in transition-metal catalysis?

  • Methodology : Use X-ray crystallography to analyze coordination geometry in complexes with Ru(II) or Pd(II). For example, Ru(II) complexes with dibromo ligands show distorted octahedral geometries, as seen in analogous [(DIPSKEWPHOS)Ru(II)] systems .
  • Applications : Such complexes are effective in asymmetric hydrogenation or C–C coupling reactions due to electron-withdrawing bromine groups enhancing metal center electrophilicity .

Properties

IUPAC Name

2,3-dibromo-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZFHBXQDURYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302945
Record name 2,3-Dibromo-4,6-dimethylpyridine
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Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610261-10-4
Record name 2,3-Dibromo-4,6-dimethylpyridine
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Record name 2,3-Dibromo-4,6-dimethylpyridine
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Record name 2,3-Dibromo-4,6-dimethylpyridine
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